Evacetrapib is classified as a small molecule drug. It was initially synthesized and characterized for its ability to inhibit cholesteryl ester transfer protein activity, which is linked to the modulation of lipid levels in the bloodstream. The compound is derived from earlier research into other cholesteryl ester transfer protein inhibitors, such as torcetrapib, which faced challenges in clinical trials due to adverse cardiovascular outcomes .
The synthesis of evacetrapib involves several key steps:
The detailed synthesis pathway includes multiple reaction steps involving nucleophilic substitutions, cycloadditions, and reductive aminations, culminating in the formation of evacetrapib monohydrate.
Evacetrapib has a complex molecular structure characterized by its specific arrangement of atoms that confer its biological activity. The molecular formula for evacetrapib is CHFNO.
The three-dimensional structure can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its conformation in solution or solid-state .
Evacetrapib undergoes several chemical reactions during its synthesis:
These reactions are critical for building the complex structure of evacetrapib from simpler precursors, ensuring that all functional groups necessary for biological activity are present .
Evacetrapib exerts its pharmacological effects primarily through the inhibition of cholesteryl ester transfer protein activity. By blocking this protein, evacetrapib reduces the transfer of cholesteryl esters from high-density lipoproteins to low-density lipoproteins, leading to:
These properties are essential for determining appropriate formulation strategies for drug delivery systems .
Evacetrapib has been primarily investigated for its potential use in treating dyslipidemia and preventing cardiovascular diseases. Clinical trials have aimed to assess its effectiveness in modifying lipid profiles among patients at high risk for vascular events.
Evacetrapib monohydrate ((2R,4S)-4-[((5S)-5-{[3,5-bis(trifluoromethyl)phenyl]methyl}-2-methyl-4,5-dihydro-1H-benzazepin-1-yl)methyl]-2-ethyl-1,3-thiazolidine-3-carboxylic acid monohydrate) is a benzazepine derivative featuring three critical structural domains for potent cholesteryl ester transfer protein (CETP) inhibition. The central benzazepine core engages CETP's hydrophobic tunnel through van der Waals interactions, while the 3,5-bis(trifluoromethyl)phenyl moiety anchors the inhibitor to a specific subpocket near Phe263 within the N-terminal β-barrel domain. The carboxylic acid group forms hydrogen bonds with Ser230 and His232 residues, enhancing binding affinity [1] [9]. This configuration achieves sub-nanomolar inhibition (IC₅₀ = 5.5 nM against recombinant human CETP) by sterically blocking cholesteryl ester transfer [1] [3]. Unlike torcetrapib, evacetrapib lacks a metabolically labile ester group, which contributes to its improved selectivity profile against adrenal steroidogenic enzymes [1] [4].
Table 1: Key Structural Elements of Evacetrapib and Their Pharmacological Roles
Structural Domain | Molecular Target in CETP | Binding Interaction Type | Functional Consequence |
---|---|---|---|
Benzazepine core | Hydrophobic tunnel | Van der Waals forces | Disrupts lipid shuttling |
3,5-Bis(trifluoromethyl)phenyl group | Phe263 pocket (N-terminal domain) | π-π stacking/Hydrophobic interaction | Anchors compound orientation |
Carboxylic acid moiety | Ser230/His232 residues | Hydrogen bonding | Enhances binding specificity |
Tetrazole ring | Proline-rich loop | Dipole interactions | Stabilizes closed CETP conformation |
Evacetrapib exhibits slow binding kinetics consistent with a two-step mechanism: initial rapid association (kₐₛₛₒc = 1.8 × 10⁵ M⁻¹s⁻¹) followed by conformational isomerization (kᵢₛₒₘ = 0.015 s⁻¹), resulting in prolonged target engagement. This induces an allosteric transition preventing CETP from adopting the extended conformation required for simultaneous HDL and LDL binding [2] [3]. Kinetic studies using surface plasmon resonance demonstrate evacetrapib's 100-fold greater binding residence time (τ ≈ 45 minutes) compared to dalcetrapib, explaining its superior efficacy in plasma lipid modulation [2]. The compound inhibits CETP activity in human plasma with an IC₅₀ of 36 nM, reflecting potent disruption of lipid transfer equilibria even in complex biological matrices [1] [3].
Table 2: Binding Kinetics of Evacetrapib Against CETP
Kinetic Parameter | Recombinant CETP | Human Plasma CETP | Methodology |
---|---|---|---|
IC₅₀ (nM) | 5.5 ± 0.7 | 36 ± 4 | Fluorescence transfer assay |
Association rate (kₒₙ, M⁻¹s⁻¹) | 1.8 × 10⁵ | 9.4 × 10⁴ | Surface plasmon resonance |
Dissociation rate (kₒff, s⁻¹) | 3.2 × 10⁻⁴ | 7.1 × 10⁻⁴ | Surface plasmon resonance |
Residence time (τ, min) | 52 | 23 | Calculated from kₒff⁻¹ |
Comprehensive profiling demonstrates evacetrapib's high specificity for CETP over structurally related lipid transfer proteins. At therapeutic concentrations (1 μM), it exhibits <15% inhibition against phospholipid transfer protein (PLTP), cholesterol esterase, or microsomal triglyceride transfer protein (MTP) [1] [6]. Crucially, evacetrapib shows negligible activation of adrenal steroidogenesis in H295R cells, with aldosterone and cortisol production remaining at baseline levels even at 30 μM concentration – contrasting sharply with torcetrapib's 8-fold induction of aldosterone synthesis [1] [3]. Transcriptomic analysis reveals no significant modulation of genes encoding LDL receptor (LDLR), proprotein convertase subtilisin/kexin type 9 (PCSK9), or sterol regulatory element-binding protein 2 (SREBP2), confirming minimal off-target effects on cholesterol biosynthesis or uptake pathways [9]. However, evacetrapib penetrates the blood-brain barrier in CETP-transgenic mice, achieving brain-to-plasma ratios of 0.4 within 30 minutes post-administration, suggesting potential central nervous system activity [5].
Cryo-electron microscopy and individual-particle electron tomography (IPET) studies reveal that evacetrapib binding induces a closed conformation in CETP, shortening its longitudinal axis by approximately 18 Å. This compaction occurs through hinge domain bending at Pro220 and Pro421, collapsing the hydrophobic tunnel essential for cholesteryl ester transfer [2]. Hydrogen-deuterium exchange mass spectrometry confirms reduced solvent accessibility in helix X (residues 334-350) and the C-terminal β-sheet domain, indicating stabilization of the lipid-bound state [2]. These structural changes prevent the formation of ternary CETP-HDL-LDL complexes, effectively freezing CETP in a lipid-bound but catalytically inert state. Molecular dynamics simulations further demonstrate that evacetrapib binding increases the energy barrier for tunnel opening from 28 kJ/mol to 67 kJ/mol, explaining the sustained inhibition despite rapid plasma clearance [2]. The compound's ability to lock CETP in a closed conformation distinguishes it from partial inhibitors like dalcetrapib, which permit residual lipid transfer activity [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7